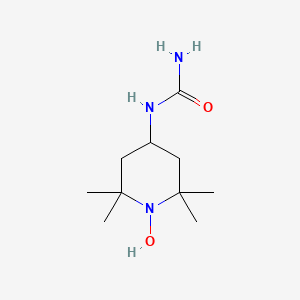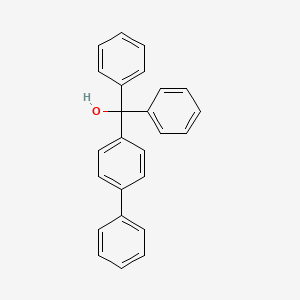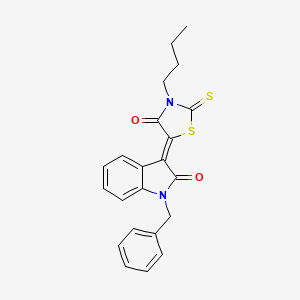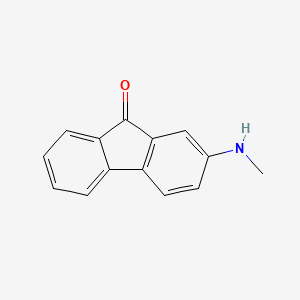
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is a chemical compound known for its stability and unique properties. It is derived from piperidine and is characterized by the presence of a hydroxyl group and a urea moiety. This compound is widely used in various scientific research fields due to its versatile chemical nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and high throughput .
化学反应分析
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
作用机制
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-hydroxy-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-tetramethylpiperidine
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is unique due to the presence of both a hydroxyl group and a urea moiety, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .
属性
分子式 |
C10H21N3O2 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)5-7(12-8(11)14)6-10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H3,11,12,14) |
InChI 键 |
WZYCXRQTSWOSNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)
![Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B11965731.png)

![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)

![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)



![(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965783.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)
